molecular formula C16H22BNO4 B7590462 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one

4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one

Cat. No.: B7590462
M. Wt: 303.2 g/mol
InChI Key: IACUWEBONPTRHL-UHFFFAOYSA-N
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Description

4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one is a chemical compound with the molecular formula C14H20BNO3. This compound is known for its unique structure, which includes a morpholinone ring and a boronic ester group. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one typically involves the reaction of 3-bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with morpholine-3-one under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The morpholinone ring provides additional sites for interaction with biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.

    Phenylboronic acid pinacol ester: Another boronic ester with applications in organic synthesis.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A related compound with an aniline group instead of a morpholinone ring.

Uniqueness

4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one is unique due to the presence of both a boronic ester group and a morpholinone ring. This combination provides enhanced reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)12-6-5-7-13(10-12)18-8-9-20-11-14(18)19/h5-7,10H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACUWEBONPTRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCOCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314390-42-5
Record name 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one
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